methyl 4-(4-methylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a pyrrolidine ring, a tetrahydropyrimidine core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Construction of the tetrahydropyrimidine core: This step often involves the condensation of urea or thiourea with appropriate aldehydes or ketones.
Introduction of the carboxylate ester group: This can be done through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions can target the oxo group in the tetrahydropyrimidine core.
Substitution: The aromatic ring and the pyrrolidine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the tetrahydropyrimidine core play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Tetrahydropyrimidine derivatives: Compounds such as 2-aminopyrimidine derivatives exhibit similar core structures.
Uniqueness
Methyl 4-(4-methylphenyl)-2-oxo-6-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a pyrrolidine ring, a tetrahydropyrimidine core, and a carboxylate ester group
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-12-5-7-13(8-6-12)16-15(17(22)24-2)14(19-18(23)20-16)11-21-9-3-4-10-21/h5-8,16H,3-4,9-11H2,1-2H3,(H2,19,20,23) |
InChI Key |
PBGYLALCDWQADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCC3)C(=O)OC |
Origin of Product |
United States |
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